molecular formula C9H10N4 B1269476 5-benzyl-1H-1,2,4-triazol-3-amine CAS No. 22819-07-4

5-benzyl-1H-1,2,4-triazol-3-amine

Cat. No. B1269476
Key on ui cas rn: 22819-07-4
M. Wt: 174.2 g/mol
InChI Key: QGLMSZQOJZAPSZ-UHFFFAOYSA-N
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Patent
US05750545

Procedure details

The synthesis method of Example 7-(2) was applied. Methyl phenylacetate (10.0 g), methanol (160 ml), metallic sodium (5.73 g) and aminoguanidine hydrochloride (27.5 g) were used as reagents. After the reaction, the reaction mixture was poured into ice water and adjusted to pH 8 with 2N hydrochloric acid and sodium hydrogencarbonate. Methanol was distilled away under reduced pressure and the residue was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and the solvent was distilled away under reduced pressure to give a white solid. The solid was washed with ethyl acetate to give 7.12 g of white crystals (yield 61%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.73 g
Type
reactant
Reaction Step Two
Name
aminoguanidine hydrochloride
Quantity
27.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
160 mL
Type
solvent
Reaction Step Seven
Yield
61%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](OC)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na].[C:13]([NH:16][NH2:17])([NH2:15])=[NH:14].Cl.Cl.C(=O)([O-])O.[Na+]>CO>[NH2:15][C:13]1[N:14]=[C:8]([CH2:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[NH:17][N:16]=1 |f:2.3,5.6,^1:11|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OC
Step Two
Name
Quantity
5.73 g
Type
reactant
Smiles
[Na]
Step Three
Name
aminoguanidine hydrochloride
Quantity
27.5 g
Type
reactant
Smiles
C(=N)(N)NN.Cl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Seven
Name
Quantity
160 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
DISTILLATION
Type
DISTILLATION
Details
Methanol was distilled away under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a white solid
WASH
Type
WASH
Details
The solid was washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC(=N1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.12 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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